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Compound Name: NO-711

Cat. No.: B1679361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of NO-711, a selective

GABA transporter 1 (GAT-1) inhibitor, in mouse models of epilepsy. The information presented

herein is intended to assist in the design and execution of preclinical studies to evaluate the

anticonvulsant potential of this compound.

Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive

neuronal excitation. Gamma-aminobutyric acid (GABA) is the primary inhibitory

neurotransmitter in the central nervous system, and enhancing GABAergic transmission is a

key therapeutic strategy for seizure control.[1] NO-711 is a potent and selective inhibitor of the

GABA transporter GAT-1. By blocking the reuptake of GABA from the synaptic cleft, NO-711
increases the extracellular concentration of GABA, thereby enhancing inhibitory

neurotransmission and exerting anticonvulsant effects.[2][3]

Mechanism of Action
NO-711's primary mechanism of action is the selective inhibition of the GAT-1 transporter.[2]

This transporter is responsible for the reuptake of GABA from the synaptic cleft into presynaptic

neurons and surrounding glial cells. Inhibition of GAT-1 leads to an accumulation of GABA in

the synapse, which can then activate postsynaptic GABA-A and GABA-B receptors, leading to
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neuronal hyperpolarization and a reduction in neuronal excitability. This enhanced inhibition

helps to counteract the excessive excitation that underlies seizure activity.
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Mechanism of action of NO-711.

Quantitative Data Summary
The following table summarizes the reported dosages of NO-711 and their effects in various

rodent models of epilepsy and related neurological conditions.
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Dosage
(mg/kg)

Administration
Route

Animal Model Key Findings Reference

1, 3, 10
Intraperitoneal

(i.p.)
C57BL/6J Mice

Dose-

dependently

shortened sleep

latency and

increased non-

REM sleep. The

10 mg/kg dose

caused a marked

enhancement of

EEG activity

during

wakefulness and

REM sleep.

[2]

1, 10
Intraperitoneal

(i.p.)

Immature Rats

(12, 18, and 25

days old) with

cortical

epileptogenic foci

Did not block the

formation of

epileptogenic foci

but significantly

suppressed the

transition from

interictal to ictal

activity. The

higher dose

transiently

abolished

afterdischarges

in 25-day-old

rats.

[4]

0.25 - 20 Intraperitoneal

(i.p.)

Developing and

Adult Rats

(Pentylenetetraz

ol-induced

seizures)

Suppressed

minimal clonic

seizures in 18

and 25-day-old

rat pups and

restricted the

tonic phase of

[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24080505/
https://pubmed.ncbi.nlm.nih.gov/10487180/
https://pubmed.ncbi.nlm.nih.gov/9774221/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


generalized

tonic-clonic

seizures in 12

and 18-day-old

rats. In adult rats,

it abolished

generalized

tonic-clonic

seizures.

Experimental Protocols
This section outlines a general protocol for administering NO-711 to mouse models of epilepsy.

This protocol should be adapted based on the specific epilepsy model and experimental goals.

1. Animal Models

A variety of mouse models can be used to study epilepsy. Common models include:

Chemically-induced seizure models: Pentylenetetrazol (PTZ), pilocarpine, or kainic acid

administration can induce acute seizures or status epilepticus.[5][6]

Electrically-induced seizure models: Maximal electroshock seizure (MES) or kindling models

involve electrical stimulation of the brain.[7][8]

Genetic models: Transgenic mice with mutations that predispose them to spontaneous

recurrent seizures.[9][10]

2. Materials

NO-711 (powder)

Vehicle (e.g., saline, distilled water, or a solution containing DMSO and Tween 80, depending

on solubility)

Syringes and needles for injection

Animal scale
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Vortex mixer and/or sonicator

Appropriate mouse model of epilepsy

EEG recording equipment (optional, for detailed seizure characterization)

Video monitoring system

3. NO-711 Preparation

Determine the desired dose of NO-711 (e.g., 1, 3, or 10 mg/kg).

Calculate the total amount of NO-711 needed based on the number of animals and their

average weight.

Prepare the vehicle solution. The choice of vehicle should be based on the solubility of NO-
711 and should be tested for any behavioral effects on its own.

Dissolve the NO-711 powder in the vehicle. It may be necessary to use a vortex mixer or

sonicator to ensure complete dissolution.

Prepare fresh solutions on the day of the experiment.

4. Administration

Weigh each mouse accurately on the day of the experiment to calculate the precise volume

of the NO-711 solution to be injected.

The most common route of administration for NO-711 in rodent studies is intraperitoneal

(i.p.) injection.[2][4][5]

Gently restrain the mouse and administer the calculated volume of the NO-711 solution via

i.p. injection.

A control group of animals should receive an equivalent volume of the vehicle alone.

5. Seizure Induction and Monitoring
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For chemically or electrically induced seizure models, administer NO-711 at a predetermined

time before seizure induction (e.g., 30 minutes).

For genetic models with spontaneous seizures, administer NO-711 and monitor for changes

in seizure frequency and duration over a specified period.

Behavioral seizures can be scored using a standardized scale, such as the Racine scale.[8]

For more detailed analysis, use video-EEG monitoring to record electrographic seizures and

correlate them with behavioral manifestations.[11]

Monitor animals for any adverse effects, such as sedation or motor impairment.[2]

6. Data Analysis

Quantify seizure parameters such as latency to the first seizure, seizure duration, and

seizure frequency.

Compare the results from the NO-711-treated group with the vehicle-treated control group.

Use appropriate statistical tests to determine the significance of the observed effects.
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Experimental workflow for evaluating NO-711.
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Conclusion
NO-711 has demonstrated anticonvulsant properties in various rodent models of epilepsy. The

recommended dosage range for initial studies in mice is between 1 and 10 mg/kg,

administered intraperitoneally. Researchers should carefully select their epilepsy model and

optimize the dosage and timing of administration for their specific experimental questions. The

protocols and information provided in these application notes serve as a starting point for the

investigation of NO-711 as a potential antiepileptic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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